molecular formula C22H17NO5 B4584783 3-benzoylbenzyl 3-methyl-4-nitrobenzoate

3-benzoylbenzyl 3-methyl-4-nitrobenzoate

Cat. No.: B4584783
M. Wt: 375.4 g/mol
InChI Key: YSPZZVINHSUKPF-UHFFFAOYSA-N
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Description

3-Benzoylbenzyl 3-methyl-4-nitrobenzoate is a synthetic benzoate ester research compound intended for laboratory research purposes. Its structure incorporates a nitrobenzoate moiety, a feature present in various compounds with demonstrated biological activity in scientific studies. For instance, nitrobenzoate derivatives have been explored as inhibitors of serine proteases like enteropeptidase, which is a target in metabolic disorder research . Furthermore, nitro-substituted benzoates have shown significant activity against Mycobacterium tuberculosis in vitro, indicating their potential as a scaffold for developing novel antimicrobial agents . The specific structural combination of the 3-methyl-4-nitrobenzoate group with a 3-benzoylbenzyl ester in this molecule makes it a candidate for investigations in medicinal chemistry and chemical biology, particularly in the study of enzyme kinetics and prodrug activation. Researchers can utilize this compound as a building block or a reference standard in their projects. Disclaimer: This product is strictly for research use in a laboratory setting and is not intended for human, veterinary, or household use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

(3-benzoylphenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-15-12-19(10-11-20(15)23(26)27)22(25)28-14-16-6-5-9-18(13-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZZVINHSUKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-benzoylbenzyl 3-methyl-4-nitrobenzoate can be contextualized through comparisons with analogous benzoate esters. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Unique Characteristics Applications/Relevance
Methyl 3-methyl-4-nitrobenzoate Methyl ester, nitro at C4, methyl at C3 High purity (≥95%), low molecular weight (195.17 g/mol), used as a synthesis intermediate . Pharmaceutical synthesis, crystallography
Benzyl 3-bromo-2-chloro-6-fluorobenzoate Halogen substitutions (Br, Cl, F) Enhanced reactivity for cross-coupling; halogen positioning influences bioactivity . Materials science, agrochemicals
Methyl 3-(bromomethyl)-4-nitrobenzoate Bromomethyl and nitro groups at C3/C4 Bromine enhances electrophilicity; used in lenalidomide synthesis . Drug development, organocatalysis
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate Dual nitro groups, bulky substituents Dual nitro groups increase reactivity; used in covalent protein modification . Biomedical research, polymer chemistry

Substituent Effects on Reactivity and Bioactivity

  • Nitro Groups : The nitro group at C4 in this compound likely enhances electrophilicity, similar to Methyl 3-methyl-4-nitrobenzoate, facilitating nucleophilic substitution or reduction reactions .
  • Benzyl vs. Methyl Esters : The benzyl group confers higher lipophilicity compared to methyl esters, improving membrane permeability in biological systems .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-benzoylbenzyl 3-methyl-4-nitrobenzoate?

  • Methodological Answer : The compound can be synthesized via esterification between 3-methyl-4-nitrobenzoic acid derivatives and 3-benzoylbenzyl alcohol. A common approach involves acid-catalyzed esterification using concentrated sulfuric acid in methanol (for methyl ester analogs, see ). For purification, recrystallization from solvents like ethyl acetate/hexane or column chromatography with silica gel is recommended. Structural validation via 1^1H NMR, 13^{13}C NMR, and IR spectroscopy is critical (as demonstrated in for analogous compounds) .

Q. How can the purity and structural integrity of the compound be confirmed after synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to assess purity ().
  • Spectroscopy : 1^1H NMR (e.g., δ 2.50 ppm for methyl groups in nitrobenzoates, ) and IR (e.g., 1728 cm1^{-1} for ester C=O stretches) are essential.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software, ) provides definitive structural confirmation .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Solvent polarity must balance solubility and crystallization. For nitrobenzoate derivatives, mixed solvents like ethanol/water or dichloromethane/hexane are effective. Crystallization temperatures should be gradually reduced (e.g., from reflux to 0°C) to avoid oiling out ( ) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis ( ) can classify hydrogen-bond motifs (e.g., R22_2^2(8) rings). Computational tools like Mercury or CrystalExplorer visualize interactions, while SHELXL refines hydrogen atom positions in crystallographic models. Experimental data from X-ray diffraction ( ) combined with density functional theory (DFT) calculations can predict packing efficiency .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Cross-validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Dynamic effects : Account for solvent and temperature effects in NMR simulations ( ).
  • Crystallographic validation : Use X-ray structures ( ) as ground-truth references for bond lengths/angles .

Q. How can the compound’s reactivity be modulated for targeted functionalization?

  • Methodological Answer :

  • Nitro group reduction : Catalytic hydrogenation (Pd/C, H2_2) or NaBH4_4/NiCl2_2 converts nitro to amine.
  • Ester hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) yields carboxylic acid derivatives.
  • Benzoyl group substitution : Electrophilic aromatic substitution (e.g., bromination) at the benzoyl ring ( ) .

Q. What role does steric hindrance play in the compound’s biological interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with biological targets (e.g., enzymes or DNA). Compare with analogs (e.g., methyl vs. benzyl esters) to assess steric effects on binding affinity ( ) .

Q. How does the compound behave under photolytic or thermal stress?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • UV-Vis spectroscopy : Monitor nitro group photodegradation (λ~300 nm).
  • LC-MS : Identify degradation products (e.g., nitroso or amine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzoylbenzyl 3-methyl-4-nitrobenzoate
Reactant of Route 2
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3-benzoylbenzyl 3-methyl-4-nitrobenzoate

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